Cas no 15052-09-2 (Naphthalene,2-(1-methylethoxy)-)

Naphthalene,2-(1-methylethoxy)- structure
15052-09-2 structure
Product Name:Naphthalene,2-(1-methylethoxy)-
CAS No:15052-09-2
MF:C13H14O
MW:186.249663829803
MDL:MFCD23114629
CID:202205
PubChem ID:285102
Update Time:2025-07-01

Naphthalene,2-(1-methylethoxy)- Chemical and Physical Properties

Names and Identifiers

    • Naphthalene,2-(1-methylethoxy)-
    • 2-propan-2-yloxynaphthalene
    • Naphthalene, 2-(1-methylethoxy)- (9CI)
    • 2-(propan-2-yloxy)naphthalene
    • 2-Isopentyloxy-naphthalin
    • 2-Isopropoxynaphthalene
    • 2-isopropyloxynaphthalene
    • 2-Isopropyloxy-naphthalin
    • AC1L62CH
    • AC1Q5823
    • AR-1C9799
    • CTK4C6678
    • isopropyl-[2]naphthyl ether
    • Isopropyl-[2]naphthyl-aether
    • NSC141828
    • SureCN276584
    • E92579
    • 15052-09-2
    • Naphthalene, 2-(1-methylethoxy)-
    • NSC-141828
    • SCHEMBL276584
    • MFCD23114629
    • Naphthalene,2-(1-methylethoxy)-(9ci)
    • DTXSID90301210
    • MDL: MFCD23114629
    • Inchi: 1S/C13H14O/c1-10(2)14-13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3
    • InChI Key: VTIIVLSJEXKCQD-UHFFFAOYSA-N
    • SMILES: O(C1C=CC2C=CC=CC=2C=1)C(C)C

Computed Properties

  • Exact Mass: 186.10452
  • Monoisotopic Mass: 186.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • PSA: 9.23

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Naphthalene,2-(1-methylethoxy)- Suppliers

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(CAS:15052-09-2)Naphthalene,2-(1-methylethoxy)-
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Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:33
Price ($):295.0
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Additional information on Naphthalene,2-(1-methylethoxy)-

Chemical Profile of Naphthalene,2-(1-methylethoxy)- (CAS No: 15052-09-2)

Naphthalene,2-(1-methylethoxy)-, identified by the Chemical Abstracts Service Number (CAS No) 15052-09-2, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and material science. This compound, featuring a naphthalene core substituted with an isobutoxy group at the 2-position, exhibits unique structural and functional properties that make it a valuable intermediate in synthetic chemistry. The presence of the aromatic naphthalene ring system combined with the electron-withdrawing effect of the oxygen atom in the isobutoxy moiety contributes to its reactivity and potential applications in various chemical transformations.

The naphthalene backbone is a well-studied aromatic hydrocarbon that serves as a versatile scaffold in organic synthesis. Its ability to undergo electrophilic and nucleophilic aromatic substitution reactions makes it a preferred building block for constructing more complex molecules. In the case of Naphthalene,2-(1-methylethoxy)-, the introduction of the isobutoxy group at the 2-position modifies its electronic distribution and influences its interaction with other chemical entities. This modification opens up possibilities for further functionalization and integration into larger molecular frameworks.

Recent advancements in pharmaceutical research have highlighted the importance of Naphthalene,2-(1-methylethoxy)- as a precursor in the synthesis of bioactive molecules. The compound's structural motif has been explored in the development of novel therapeutic agents targeting various biological pathways. For instance, derivatives of this compound have shown promise in inhibiting specific enzymes involved in inflammatory responses and cancer progression. The isobutoxy group, in particular, has been recognized for its ability to enhance metabolic stability and improve pharmacokinetic profiles of drug candidates.

In material science, Naphthalene,2-(1-methylethoxy)- has been investigated for its potential applications in polymer chemistry and liquid crystal materials. The compound's aromatic nature and its ability to form stable complexes with other molecules make it suitable for designing advanced materials with tailored properties. Researchers have explored its use as a monomer or additive in polymer formulations to achieve specific mechanical and thermal characteristics. Additionally, its incorporation into liquid crystal systems has demonstrated interesting effects on phase transitions and optical properties.

The synthesis of Naphthalene,2-(1-methylethoxy)- typically involves nucleophilic substitution reactions on naphthalene derivatives. One common approach involves the reaction of 2-nitronaphthalene with isobutyl alcohol under basic conditions, followed by reduction to yield the desired product. This synthetic route highlights the compound's accessibility through well-established organic transformations. Recent studies have also explored catalytic methods to improve yield and selectivity in its preparation, leveraging transition metal catalysts to facilitate more efficient bond-forming steps.

The chemical reactivity of Naphthalene,2-(1-methylethoxy)- allows for further derivatization into a wide range of functionalized compounds. For example, hydrogenation of the naphthalene ring can yield tetralhydro derivatives, which may exhibit different biological activities compared to the parent compound. Additionally, oxidation reactions can introduce carboxylic acid or ester groups at various positions on the molecule, expanding its utility as an intermediate in drug synthesis. These modifications underscore the compound's versatility and its potential for generating structurally diverse molecules.

In conclusion,Naphthalene,2-(1-methylethoxy)- (CAS No: 15052-09-2) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it a valuable asset in pharmaceutical development, material science, and organic synthesis. As research continues to uncover new methodologies and applications for this compound, its significance is expected to grow further. The ongoing exploration of its derivatives and synthetic pathways promises to yield innovative solutions and advancements in various fields.

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Amadis Chemical Company Limited
(CAS:15052-09-2)Naphthalene,2-(1-methylethoxy)-
A1175973
Purity:99%
Quantity:100g
Price ($):295.0
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